Epianastrephin, (-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epianastrephin is a sex and aggregation pheromone of Caribbean and Mexican fruit flies . It plays a crucial role in the attraction and aggregation of these species .

Synthesis Analysis

Epianastrephin is synthesized by acid-catalyzed cyclization of 10-hydroxy-4,8-dimethyldeca-(3E,8E)-3,8-dienoic acid . This process yields Epianastrephin in a 1:1 mixture with Anastrephin . The synthesis process has a yield of 67% .Chemical Reactions Analysis

The synthesis of Epianastrephin involves an acid-catalyzed cyclization reaction . The reaction is sensitive to irradiation, with different levels of gamma radiation affecting the yield of Epianastrephin .科学的研究の応用

Identification as a Pheromone Component : Epianastrephin was identified as a novel lactone component in the male-produced pheromone of Caribbean and Mexican fruit flies. This discovery was significant for understanding the chemical communication in these species (Battiste et al., 1983).

Spectral Analysis and Stereochemistry : Advanced nuclear magnetic resonance techniques have been used for the complete spectral assignment of epianastrephin. These studies were crucial for understanding its structure and role in pheromone communication (Baker & Heath, 1993).

Synthetic Approaches : Research has been conducted on the asymmetric total synthesis of (+)-epianastrephin, contributing to the field of organic chemistry and providing a pathway for the synthesis of this compound in the lab (Schultz & Kirincich, 1996).

Behavioral Effects in Fruit Flies : Studies have shown that epianastrephin, along with other chemicals, elicits behavioral responses from virgin female Mexican fruit flies, making it significant in the study of insect behavior and pest control (Robacker & Hart, 1985).

Biosynthetic Pathways : Research has also explored the biosynthetic production of epianastrephin in fruit flies, contributing to our understanding of natural product synthesis and metabolism in insects (Battiste et al., 1991).

作用機序

将来の方向性

Epianastrephin shows promise as an effective attractant for pest management, particularly for the Caribbean and Mexican fruit flies . Future research could focus on field evaluations in commercial orchards to determine the possibilities of implementing Epianastrephin as a new attractant . Additionally, the synthesis of Epianastrephin could be optimized for more efficient production .

特性

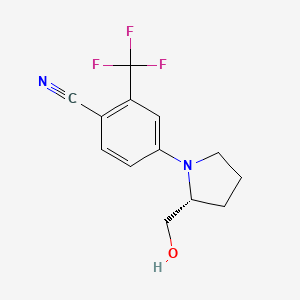

IUPAC Name |

4-ethenyl-4,7a-dimethyl-3a,5,6,7-tetrahydro-3H-1-benzofuran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-11(2)6-5-7-12(3)9(11)8-10(13)14-12/h4,9H,1,5-8H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOPTUCATATVGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(=O)O2)C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。